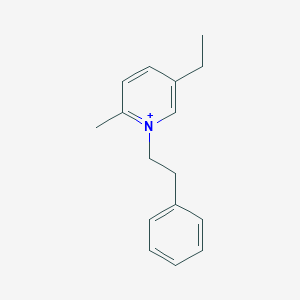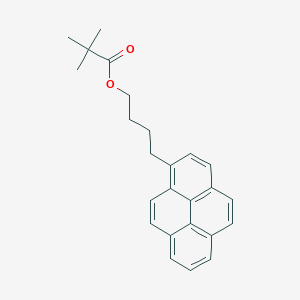![molecular formula C10H10ClN3O3 B14320243 2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine CAS No. 105827-85-8](/img/structure/B14320243.png)
2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine is a complex organic compound with the molecular formula C10H11ClN4O2 It is characterized by the presence of a chloro-substituted pyridine ring and a nitromethylidene-oxazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine typically involves the reaction of 1,1-dimethylthio-2-nitroethylene with N-2(chloro-5-pyridylmethyl)ethylenediamine. The reaction is carried out in anhydrous ethanol under reflux conditions for approximately 8 hours. The resulting product is then purified using silica gel chromatography with a dichloromethane:acetone (4:1, v/v) eluant .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The nitromethylidene group can be reduced to an amine.
Oxidation Reactions: The oxazolidinyl moiety can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products with various functional groups replacing the chloro group.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the oxazolidinyl moiety.
Scientific Research Applications
2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of pharmaceutical intermediates and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine involves its interaction with specific molecular targets. The nitromethylidene group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro-substituted pyridine ring can participate in binding interactions with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Used in the synthesis of pharmaceutical compounds and neonicotinoid insecticides.
2-Chloro-5-methylpyridine: A pesticide intermediate used in the synthesis of various chemical compounds.
Uniqueness
2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine is unique due to its combination of a chloro-substituted pyridine ring and a nitromethylidene-oxazolidinyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
105827-85-8 |
|---|---|
Molecular Formula |
C10H10ClN3O3 |
Molecular Weight |
255.66 g/mol |
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]-2-(nitromethylidene)-1,3-oxazolidine |
InChI |
InChI=1S/C10H10ClN3O3/c11-9-2-1-8(5-12-9)6-13-3-4-17-10(13)7-14(15)16/h1-2,5,7H,3-4,6H2 |
InChI Key |
NFDKRBPELLGDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



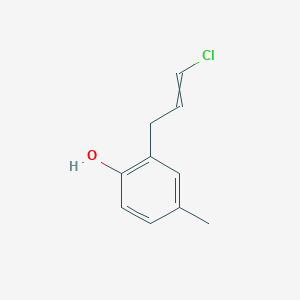
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
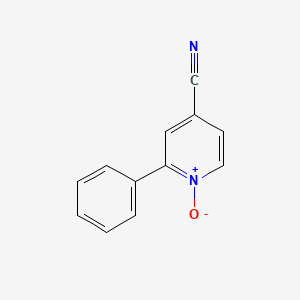
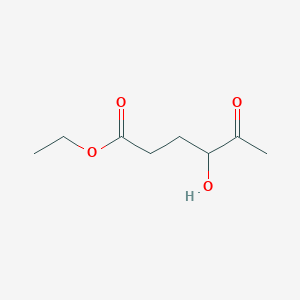
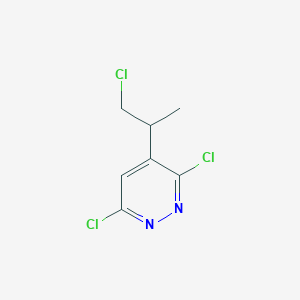
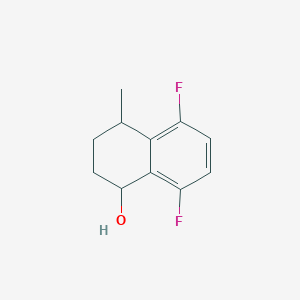
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
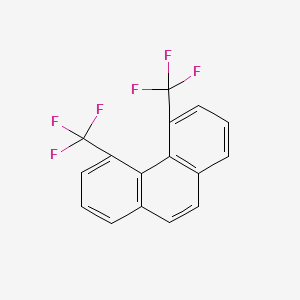
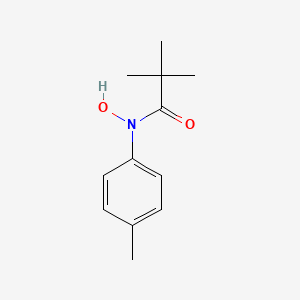
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
